4-氯喹啉-3-羧酸

描述

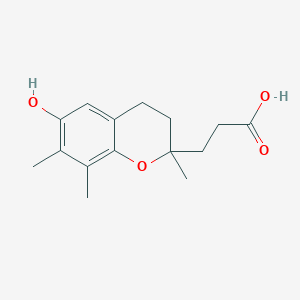

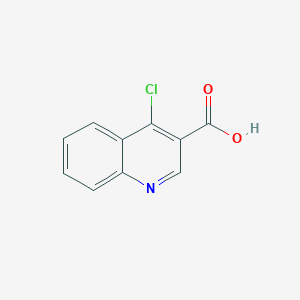

4-Chloroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, characterized by the presence of a chloro substituent and a carboxylic acid group. This structure serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds that have applications in various fields of chemistry and pharmacology. The chloro and carboxylic acid groups on the quinoline backbone are pivotal for further chemical modifications and functionalizations.

Synthesis Analysis

The synthesis of 4-Chloroquinoline-3-carboxylic acid and its derivatives has been a subject of continuous research due to their significant biological and chemical properties. A novel procedure was developed for the synthesis of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, involving the synthesis of the 3-amino intermediate followed by the replacement of the amino group with chlorine or bromine, according to the Sandmeyer reaction (Raveglia et al., 1997).

Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-3-carboxylic acid includes a quinoline core, a chloro group at the 4-position, and a carboxylic acid group at the 3-position. This structure is crucial for its chemical reactivity and the ability to undergo various chemical transformations. The structural features are determined using spectroscopic techniques such as IR, MS, NMR, and sometimes X-ray crystallography to elucidate the arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions and Properties

4-Chloroquinoline-3-carboxylic acid participates in various chemical reactions due to the reactive sites provided by the chloro and carboxylic acid functional groups. For example, its esters react with aminopyridines in refluxing DMF to give 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, demonstrating the compound's versatility in forming new chemical bonds (Ukrainets et al., 2005).

科学研究应用

药物设计和药物化学

4-氯喹啉-3-羧酸: 由于其广泛的生物活性,它在药物设计中是一个有价值的支架。 它作为药效团,是分子结构的一部分,负责它所经历的特定生物学或药理学相互作用 . 该化合物通常用作合成更复杂生物活性分子的起点,尤其是在开发抗疟疾、抗菌和抗癌药物方面。

生物活性衍生物的合成

该化合物的多功能性允许合成具有潜在生物学和药理学活性的广泛衍生物。 例如,它可以用于创建已被评估为碱性磷酸酶的有效抑制剂的喹啉衍生物,碱性磷酸酶是在各种生理和病理过程中起重要作用的酶 .

有机合成

在有机化学中,4-氯喹啉-3-羧酸 可用于各种合成途径来构建复杂分子。 它可以作为合成杂环化合物的中间体,杂环化合物在开发新材料和药物方面至关重要 .

化学研究

该化合物在化学研究中也很重要,特别是在反应机理的研究和新合成方法的开发方面。 它的反应性可以用来探索可以应用于复杂有机分子合成的新的化学转化 .

工业应用

除了实验室外,4-氯喹啉-3-羧酸 可能在工业过程中找到应用。 它的衍生物可用于制造染料、农用化学品和其他需要复杂有机化合物作为前体的工业化学品 .

环境研究

在环境科学中,研究人员可以使用该化合物来研究喹啉衍生物在环境中的降解及其对生态系统的潜在影响。 了解此类化合物的环境归宿对于评估其安全性及其生态风险至关重要 .

作用机制

安全和危害

未来方向

The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .

属性

IUPAC Name |

4-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSCQRDGGJZGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591525 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179024-66-9 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the chemical reactions that 4-chloroquinoline-3-carboxylic acid chloride can undergo?

A1: 4-Chloroquinoline-3-carboxylic acid chloride is a highly reactive compound due to the presence of the acid chloride group. Research indicates that it can undergo various chemical transformations. For instance, it can react with alcohols to form esters. One study [] investigated the synthesis and reactions of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including the 4-chloro derivative. This highlights the versatility of this compound as a building block for more complex molecules.

Q2: Are there any studies on the stability of 4-chloroquinoline-3-carboxylic acid derivatives?

A2: While the provided abstracts don't delve into the stability aspects, it's worth noting that esters, like the ethyl ester of 4-chloroquinoline-3-carboxylic acid mentioned in one of the papers [], can exhibit different stability profiles compared to the parent acid chloride. Further research is needed to comprehensively evaluate the stability of 4-chloroquinoline-3-carboxylic acid and its derivatives under various conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)